molecular formula C20H24N2O4S B7693464 N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7693464
M. Wt: 388.5 g/mol
InChI Key: CTOGIFQCTCKSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. EPPA is a member of the sulfonylurea class of compounds and has been shown to have a variety of effects on biological systems.

Mechanism of Action

N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the maintenance of pH balance in the body.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an effect on the expression of genes involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for carbonic anhydrase, which allows for the targeted inhibition of this enzyme. However, one limitation is that its effects on other biological systems are not well understood, which could lead to unintended consequences.

Future Directions

There are several potential future directions for research involving N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is its potential use in the treatment of glaucoma, where its inhibitory effect on carbonic anhydrase could reduce intraocular pressure. Another area of interest is its potential use in the treatment of diabetes, where its effect on glucose metabolism could be beneficial. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on other biological systems.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the reaction of 2-ethylphenylamine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.

Scientific Research Applications

N-(2-ethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have an inhibitory effect on the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in the body. This inhibition has potential therapeutic applications in diseases such as glaucoma, where the reduction of intraocular pressure is desirable.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-16-7-3-4-8-19(16)21-20(23)15-26-17-9-11-18(12-10-17)27(24,25)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOGIFQCTCKSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.